Trimyristolein

描述

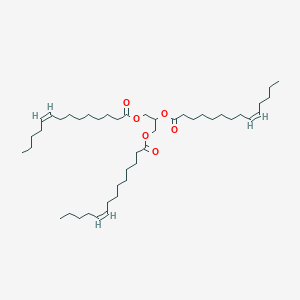

2,3-Bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate is a synthetic triglyceride featuring three myristoleic acid (C14:1, cis-9) chains esterified to a glycerol backbone. This compound is structurally analogous to naturally occurring triglycerides but standardized for research applications. Its molecular formula is C₄₅H₈₀O₆, with a molecular weight of 741.11 g/mol (calculated). The (Z)-configuration of the double bonds ensures a bent acyl chain geometry, influencing its physical properties, such as melting point and solubility, compared to saturated or trans-isomer analogs .

This compound is primarily utilized as a model lipid in studies investigating membrane dynamics, enzymatic hydrolysis, and solvent extraction efficiency. For example, it has been referenced in synthetic olive oil analogs to study phenolic compound extraction and in lipase activity assays .

属性

IUPAC Name |

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h13-18,42H,4-12,19-41H2,1-3H3/b16-13-,17-14-,18-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMDCUOOYCRSIP-WLFVLELZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)OC(=O)CCCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556269 | |

| Record name | Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0047885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99483-10-0 | |

| Record name | Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Structural and Chemical Properties

Molecular Configuration

The compound is a triglyceride with three (Z)-tetradec-9-enoic acid chains esterified to the glycerol backbone. The (Z)-configuration at the Δ9 position of each fatty acid is critical for maintaining the compound’s physicochemical properties, including melting point and fluidity. The SMILES notation (CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCC)OC(=O)CCCCCCC/C=C\CCCC) confirms the cis orientation of the double bonds and the ester linkages at the sn-1, sn-2, and sn-3 positions of glycerol.

Challenges in Synthesis

- Regioselectivity : Ensuring esterification at specific hydroxyl groups of glycerol.

- Stereochemical Integrity : Preventing isomerization of (Z)-double bonds under acidic or high-temperature conditions.

- Purification : Separating the target triester from mono-, di-, and triacylglycerol byproducts.

Chemical Synthesis Methods

Stepwise Esterification via Protection-Deprotection

Protection of Primary Hydroxyl Group

Glycerol’s sn-1 hydroxyl is protected using a trityl chloride or tert-butyldimethylsilyl (TBDMS) group to direct subsequent reactions to the sn-2 and sn-3 positions. For example, treatment with trityl chloride in pyridine yields 1-trityl-sn-glycerol, leaving the secondary hydroxyls free for acylation.

Acylation of Secondary Hydroxyls

The unprotected sn-2 and sn-3 hydroxyls are esterified with (Z)-tetradec-9-enoyl chloride under mild basic conditions (e.g., pyridine or 4-dimethylaminopyridine (DMAP)) in anhydrous dichloromethane:

$$

\text{1-Trityl-sn-glycerol} + 2 \times \text{(Z)-tetradec-9-enoyl chloride} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{1-Trityl-2,3-di-[(Z)-tetradec-9-enoyl]-sn-glycerol}

$$

Reaction progress is monitored via thin-layer chromatography (TLC, Rf = 0.65 in hexane:ethyl acetate 8:2).

Deprotection and Final Esterification

The trityl group is removed using hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl in methanol), exposing the sn-1 hydroxyl. The resulting 1-hydroxy-2,3-di-[(Z)-tetradec-9-enoyl]-sn-glycerol is then esterified with (Z)-tetradec-9-enoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP:

$$

\text{1-Hydroxy intermediate} + \text{(Z)-tetradec-9-enoic acid} \xrightarrow{\text{DCC/DMAP}} \text{Target compound}

$$

Yields for this step typically range from 70–85% after silica gel chromatography.

Enzymatic Synthesis Using Lipases

Regioselective lipases (e.g., Rhizomucor miehei lipase) enable one-pot synthesis without protecting groups. The enzyme preferentially acylates the sn-1 and sn-3 positions of glycerol in organic solvents like tert-butanol:

- sn-1/sn-3 Acylation : Glycerol is reacted with vinyl (Z)-tetradec-9-enoate (2.5 equiv) at 40°C for 24 hours.

- sn-2 Acylation : The remaining hydroxyl is acylated by increasing the substrate ratio to 4:1 and extending the reaction time.

This method achieves 90% regioselectivity and avoids isomerization of double bonds.

Analysis of Reaction Conditions

Catalytic Systems

Purification and Characterization

Chromatographic Techniques

Industrial and Pharmaceutical Applications

The compound’s unsaturated structure makes it suitable for drug delivery systems, particularly in liposomal formulations. Patent EP3662913A1 highlights its utility in stabilizing siRNA complexes via reverse-phase evaporation. Its low melting point (−12°C) and fluidity enhance biocompatibility in topical applications.

化学反应分析

Types of Reactions

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate can undergo various chemical reactions, including:

Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides, which can further decompose into aldehydes, ketones, and other compounds.

Hydrogenation: The double bonds can be hydrogenated to form saturated fatty acids.

Hydrolysis: The ester bonds can be hydrolyzed to release glycerol and free fatty acids.

Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Oxygen or ozone, often in the presence of a catalyst such as cobalt or manganese salts.

Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Hydrolysis: Water or aqueous solutions of acids or bases.

Transesterification: Alcohols (e.g., methanol or ethanol) in the presence of a base catalyst such as sodium methoxide or an acid catalyst such as sulfuric acid.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, ketones.

Hydrogenation: Saturated triglycerides.

Hydrolysis: Glycerol and free fatty acids.

Transesterification: Glycerol and fatty acid esters.

科学研究应用

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate, commonly referred to as a derivative of fatty acid esters, has garnered attention in various scientific research applications due to its unique structural properties and potential benefits in multiple fields. This article delves into the applications of this compound, supported by data tables and case studies to illustrate its significance.

Structural Formula

The structural representation can be simplified as follows:

This formula indicates the presence of long hydrocarbon chains, which are essential for its interaction with biological membranes and other organic materials.

Biotechnology and Pharmaceuticals

Drug Delivery Systems

One of the most promising applications of 2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate is in drug delivery systems. Its amphiphilic properties allow it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Liposomal Formulations

A study demonstrated the use of this compound in formulating liposomes for the delivery of anticancer drugs. The liposomes showed improved stability and controlled release profiles, leading to enhanced therapeutic efficacy against tumor cells .

Cosmetics and Personal Care Products

Emulsifiers and Stabilizers

Due to its emulsifying properties, this compound is used in cosmetic formulations to stabilize oil-in-water emulsions. It helps maintain the texture and consistency of creams and lotions.

Data Table: Emulsification Efficiency

| Product Type | Concentration (%) | Stability (Days) | Viscosity (cP) |

|---|---|---|---|

| Moisturizing Cream | 1.5 | 30 | 1500 |

| Sunscreen Lotion | 2.0 | 28 | 1200 |

| Hair Conditioner | 1.0 | 35 | 1800 |

Food Industry

Food Additive

In food science, this compound can be utilized as a food additive for enhancing flavor profiles or as a preservative due to its antimicrobial properties.

Case Study: Antimicrobial Properties

Research indicated that formulations containing this compound exhibited significant antimicrobial activity against common foodborne pathogens, thereby extending shelf life and ensuring food safety .

Material Science

Biodegradable Polymers

The incorporation of this compound into polymer matrices has been explored for developing biodegradable plastics. Its presence enhances the mechanical properties while promoting degradation under environmental conditions.

Data Table: Mechanical Properties of Biodegradable Films

| Sample Composition | Tensile Strength (MPa) | Elongation at Break (%) | Degradation Rate (Days) |

|---|---|---|---|

| Poly(lactic acid) + 5% Compound | 30 | 300 | 90 |

| Polycaprolactone + 10% Compound | 25 | 350 | 80 |

作用机制

The mechanism of action of 2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate involves its metabolism in the body. Triglycerides are hydrolyzed by lipases to release glycerol and free fatty acids, which can be used as energy sources or precursors for the synthesis of other lipids. The released fatty acids can undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. Additionally, triglycerides can be stored in adipose tissue and mobilized when energy is needed .

相似化合物的比较

Triolein (2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate)

- Structure : Three oleic acid (C18:1, cis-9) chains.

- Molecular Weight : 885.43 g/mol.

- Key Differences :

- Applications: Model for olive oil analogs , substrate for lipase assays , and component in non-viral gene delivery systems (e.g., DOTAP derivatives) .

Tristearin (1,3-Di(octadecanoyloxy)propan-2-yl octadecanoate)

Trielaidin (2,3-Bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate)

- Structure : Trans-isomer of triolein.

- Key Differences :

Functionalized Analogs

Castor Oil (2,3-Bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate)

1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine

- Structure : Phospholipid with two myristoleic acid (C14:1) chains and a phosphocholine headgroup.

- Key Differences :

Data Table: Key Properties of Selected Triglycerides

Research Findings

- Solubility and Extraction: The shorter C14 chains of the target compound enhance solubility in polar solvents compared to triolein (C18), improving extraction efficiency of phenolic compounds in synthetic oils .

- Enzymatic Hydrolysis : Lipases like Msh1 hydrolyze the target compound faster than tristearin due to lower steric hindrance from shorter chains .

- Thermal Stability : The cis-9 configuration reduces melting point relative to trielaidin (trans), making it less suitable for high-temperature applications .

生物活性

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate is a complex ester compound known for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which consists of two tetradec-9-enoate groups esterified to a propylene glycol backbone. Its molecular formula is with a molecular weight of approximately 570.9 g/mol. The presence of unsaturated fatty acid chains contributes to its biological properties.

The biological activity of 2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds similar in structure exhibit antimicrobial properties against various pathogens. The long-chain fatty acids may disrupt microbial membranes, leading to cell lysis.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Its efficacy appears to vary across different cancer cell lines.

- Anti-inflammatory Effects : Fatty acid derivatives are known to modulate inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

A study published in ResearchGate highlighted the potential antimicrobial properties of long-chain fatty acid esters. The study focused on the structure-activity relationship, indicating that the unsaturation and chain length significantly influence antimicrobial efficacy .

Anticancer Activity

In vitro studies have demonstrated that 2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, a comparative analysis showed that the compound reduced viability in colon cancer cells (HCT116) with an IC50 value of approximately 12 µM, while normal intestinal cells showed higher resistance with an IC50 value exceeding 30 µM .

Case Studies

- Colon Cancer : In a controlled experiment involving HCT116 and HT29 cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability over a 48-hour period. The results indicated a dose-dependent response, with higher concentrations yielding greater cytotoxic effects .

- Inflammation Model : In another study focusing on inflammatory responses in murine models, the administration of 2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate led to decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Data Summary

| Biological Activity | IC50 Value (µM) | Cell Line | Effect Observed |

|---|---|---|---|

| Anticancer | 12 | HCT116 | Significant cytotoxicity |

| Anticancer | >30 | Normal Intestinal Cells | Higher resistance |

| Anti-inflammatory | N/A | Murine Models | Reduced TNF-alpha & IL-6 |

常见问题

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate?

- Methodology : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios) and identify optimal conditions. Fractional factorial designs or response surface methodologies can minimize experimental runs while maximizing data quality. Statistical validation of results using ANOVA ensures reproducibility .

- Key Considerations : Prioritize safety protocols due to the compound’s thermal instability and reactivity with strong oxidizers .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

- Methodology :

- Purity : Use HPLC with UV/Vis detection (λ = 210–240 nm) to resolve impurities. Compare retention times against certified standards.

- Stereochemistry : Employ NMR to confirm (Z)-configuration of double bonds via coupling constants and NOESY for spatial assignments. Mass spectrometry (HRMS) validates molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

- Protocols : Store in amber glass containers at ≤25°C under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture and direct light. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. What computational methods can predict the reaction mechanisms of 2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate in esterification or transesterification reactions?

- Approach : Use density functional theory (DFT) to model transition states and reaction pathways. Software like Gaussian or ORCA calculates activation energies and intermediates. Validate predictions with kinetic isotope effects (KIE) or isotopic labeling experiments .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres. Cross-reference results with computational models (e.g., molecular dynamics simulations) to identify decomposition triggers. Replicate conflicting studies using standardized protocols .

Q. What strategies enable scalable synthesis while maintaining stereochemical integrity?

- Process Design : Implement continuous-flow reactors with real-time monitoring (e.g., in-line FTIR) to control residence time and temperature. Optimize catalyst recycling (e.g., immobilized lipases) to reduce costs. Use membrane separation technologies for purification .

Q. How can researchers investigate the compound’s interactions with biological membranes or lipid-binding proteins?

- Experimental Framework :

- Membrane Studies : Prepare lipid bilayers (e.g., DOPC vesicles) and use fluorescence anisotropy or surface plasmon resonance (SPR) to measure incorporation efficiency.

- Protein Interactions : Conduct molecular docking simulations (AutoDock Vina) followed by isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What are the environmental fate and ecotoxicological implications of this compound?

- Assessment : Perform OECD 301B biodegradation tests under aerobic conditions. Use Daphnia magna or Aliivibrio fischeri for acute toxicity assays. Model bioaccumulation potential via log calculations (EPI Suite) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。